molecular formula C14H15NO2 B11961169 4-[(4-Methoxyanilino)methyl]phenol CAS No. 73351-21-0

4-[(4-Methoxyanilino)methyl]phenol

Cat. No.: B11961169
CAS No.: 73351-21-0
M. Wt: 229.27 g/mol
InChI Key: UVAUEVSLJSRJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxyanilino)methyl]phenol is an organic compound with the molecular formula C14H15NO2 It is a phenolic compound with a methoxy group and an anilino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(4-Methoxyanilino)methyl]phenol can be synthesized via several methods. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reacting 4-methoxybenzaldehyde with 4-aminophenol to form a Schiff base, which is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyanilino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy and anilino groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methoxyanilino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyanilino)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the anilino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

4-[(4-Methoxyanilino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

73351-21-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-[(4-methoxyanilino)methyl]phenol

InChI

InChI=1S/C14H15NO2/c1-17-14-8-4-12(5-9-14)15-10-11-2-6-13(16)7-3-11/h2-9,15-16H,10H2,1H3

InChI Key

UVAUEVSLJSRJCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.